Kavain

Descripción general

Descripción

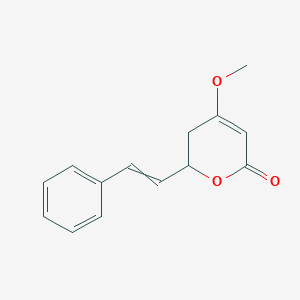

Kavain is a naturally occurring compound found predominantly in the roots of the kava plant (Piper methysticum). It is one of the main kavalactones responsible for the psychoactive and medicinal properties of kava. This compound has been traditionally used for its anxiolytic, sedative, and muscle-relaxant effects. Its chemical structure is defined as 4-Methoxy-6-[(E)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Kavain can be synthesized through various chemical routes. One common method involves the condensation of 4-methoxy-2-pyrone with cinnamaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the condensation process, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction of kava root using solvents such as ethanol or acetone. The solvent extracts are then concentrated and purified to isolate this compound. This method ensures a high yield of this compound while maintaining its chemical integrity. The final product is typically packaged in the form of tablets, capsules, or liquid extracts for commercial use .

Análisis De Reacciones Químicas

Types of Reactions

Kavain undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxythis compound. This reaction is often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can lead to the formation of dihydrothis compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups. This can be achieved using reagents like hydrobromic acid or other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Hydrobromic acid, other nucleophiles.

Major Products Formed

Hydroxythis compound: Formed through oxidation.

Dihydrothis compound: Formed through reduction.

Substituted this compound Derivatives: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Kavain exhibits a wide range of pharmacological properties, primarily due to its interaction with various neurotransmitter systems.

1. Anxiolytic Effects

this compound has been extensively studied for its anxiolytic (anxiety-reducing) properties. Research indicates that it modulates GABA receptors in a subtype non-selective manner, enhancing GABA-elicited responses across multiple receptor types without significant selectivity . This mechanism is crucial for its potential use in treating anxiety disorders.

2. Neuroprotective Properties

this compound demonstrates neuroprotective effects, particularly against neurotoxins associated with Parkinson’s disease. Studies show that it can reduce damage caused by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in animal models . Furthermore, it has been shown to inhibit the accumulation of β-amyloid plaques, which are implicated in Alzheimer's disease .

3. Anti-inflammatory and Antioxidant Activities

this compound exhibits significant anti-inflammatory and antioxidant properties. It has been documented to reduce tumor necrosis factor-alpha (TNF-α) secretion in macrophages and inhibit osteoclast formation, suggesting potential applications in inflammatory diseases . Additionally, it has shown protective effects against oxidative stress in various cellular models .

Toxicological Studies

Despite its therapeutic potential, the safety profile of this compound has been scrutinized due to reports of hepatotoxicity associated with kava consumption. Studies utilizing isolated perfused rat liver models have demonstrated that high concentrations of this compound can induce ultrastructural changes in liver cells . These findings underscore the importance of dosage and the need for further research to establish safe consumption levels.

Table 1: Summary of this compound's Therapeutic Applications

Emerging Applications

Recent studies have explored novel derivatives of this compound aimed at enhancing its therapeutic efficacy while minimizing side effects. For instance, Kava-205Me has been identified as a promising analog with enhanced anti-inflammatory properties . This approach could lead to the development of safer and more effective treatments based on this compound's structure.

Mecanismo De Acción

Kavain exerts its effects through multiple mechanisms:

Ion Channel Modulation: this compound interacts with voltage-dependent sodium and calcium channels, attenuating vascular smooth muscle contraction.

Monoamine Oxidase Inhibition: this compound inhibits both monoamine oxidase A and monoamine oxidase B, modulating serotonin, norepinephrine, and dopamine signaling.

GABA Receptor Modulation: This compound binds to the extrasynaptic α4β2δ GABA-A receptor, potentiating GABA efficacy and producing sedative effects.

Comparación Con Compuestos Similares

Kavain is part of a group of compounds known as kavalactones. Similar compounds include:

Dihydrothis compound: Structurally similar to this compound, with the only difference being the loss of a double bond at the C7 position. It shares similar pharmacological effects, including anxiolytic and sedative properties.

Methysticin: Another kavalactone with similar effects but differing in its chemical structure.

Dihydromethysticin: Similar to methysticin but with a reduced double bond.

Yangonin: A kavalactone with unique binding properties to cannabinoid receptors.

Desmethoxyyangonin: Similar to yangonin but lacking a methoxy group.

This compound stands out due to its potent inhibition of monoamine oxidase B and its unique interaction with GABA-A receptors, which contribute to its distinct anxiolytic and sedative effects.

Propiedades

Número CAS |

500-64-1 |

|---|---|

Fórmula molecular |

C14H14O3 |

Peso molecular |

230.26 g/mol |

Nombre IUPAC |

4-methoxy-2-[(Z)-2-phenylethenyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7- |

Clave InChI |

XEAQIWGXBXCYFX-FPLPWBNLSA-N |

SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |

SMILES isomérico |

COC1=CC(=O)OC(C1)/C=C\C2=CC=CC=C2 |

SMILES canónico |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |

Apariencia |

Solid powder |

melting_point |

106 °C |

Key on ui other cas no. |

500-64-1 |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

cavain kavain kavain, (+-)-isomer kavain, (E)-(+-)-isomer kavain, (R)-(E)-isomer kavain, (R)-isomer kavaine kawain Neuronica Neuronika |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.